molecular formula C25H25N3O4 B2932435 N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-17-5

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2932435
CAS RN: 877657-17-5
M. Wt: 431.492
InChI Key: PPHOWYRLFSSSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have been studied for their potential anticancer properties. For instance, a study on the synthesis and in vitro cytotoxic activity of certain derivatives highlighted their effectiveness against a range of cancer cell lines, indicating the potential of such compounds as anticancer agents (Al-Sanea et al., 2020). This research underscores the importance of structural modifications in enhancing anticancer activity and opens avenues for further exploration in cancer treatment.

Antimicrobial and Anti-inflammatory Properties

Research has also shown that derivatives with similar structural motifs exhibit significant antimicrobial and anti-inflammatory activities. A series of N-substituted amino acids with complex pyrimidine structures demonstrated appreciable antiphlogistic activity, suggesting their potential as anti-inflammatory agents (Bruno et al., 1999). Moreover, the antimicrobial activity of certain pyrimidinone and oxazinone derivatives fused with thiophene rings has been documented, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

Enzyme Inhibition and Molecular Docking Studies

Another research avenue involves enzyme inhibition and molecular docking studies, where certain compounds showed outstanding in vitro antitumor activity and interacted effectively with enzymes, as evidenced by molecular docking studies (Fahim et al., 2019). These findings indicate the potential of such compounds in designing enzyme inhibitors for therapeutic applications.

Synthesis and Biological Activities

The synthesis and evaluation of biological activities of various derivatives also received attention, with studies focusing on their synthesis pathways and antimicrobial, antifungal, and antitumor properties. For instance, novel synthesis approaches have led to compounds with significant antitumor evaluation, demonstrating the broad applicability of these compounds in scientific research (Shams et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-cyclohexylglycine methyl ester followed by hydrolysis and cyclization to form the final product.", "Starting Materials": [ "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-cyclohexylglycine methyl ester", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-cyclohexylglycine methyl ester in ethanol and add a catalytic amount of hydrochloric acid.", "Step 2: Heat the reaction mixture under reflux for 24 hours.", "Step 3: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 7-8.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain a crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide to adjust the pH to 10-11.", "Step 7: Heat the reaction mixture under reflux for 24 hours.", "Step 8: Cool the reaction mixture and acidify with hydrochloric acid to pH 2-3.", "Step 9: Extract the product with ethyl acetate and wash with water.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product." ] }

CAS RN

877657-17-5

Product Name

N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C25H25N3O4

Molecular Weight

431.492

IUPAC Name

N-cyclohexyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H25N3O4/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27(25(28)31)15-21(29)26-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,26,29)

InChI Key

PPHOWYRLFSSSFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5CCCCC5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.